molecular formula C18H14N4O2S B14667589 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline CAS No. 50828-20-1

2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline

Cat. No.: B14667589
CAS No.: 50828-20-1
M. Wt: 350.4 g/mol
InChI Key: GVFOXCQJLIDWKA-UHFFFAOYSA-N
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Description

2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylsulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the formation of a sulfonamide linkage between the quinazoline and naphthyl groups.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antibacterial, and antimalarial properties.

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific naphthylsulfonyl substitution, which imparts distinct biological activities compared to other quinazoline derivatives. This substitution enhances its potential as an anticancer and antibacterial agent .

Properties

CAS No.

50828-20-1

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

5-naphthalen-2-ylsulfonylquinazoline-2,4-diamine

InChI

InChI=1S/C18H14N4O2S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22)

InChI Key

GVFOXCQJLIDWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=NC(=N4)N)N

Origin of Product

United States

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